

An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-1,8-naphthalic anhydride**

Cat. No.: **B184087**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4-Bromo-1,8-naphthalic anhydride**, a key chemical intermediate.

Core Physicochemical Properties

4-Bromo-1,8-naphthalic anhydride is a versatile building block used in the synthesis of a wide range of functional organic molecules.^[1] Its chemical structure, featuring a rigid naphthalene core and a reactive anhydride group, makes it a valuable precursor in various fields, including materials science and medicinal chemistry.^[2]

Quantitative Data Summary

The fundamental physicochemical properties of **4-Bromo-1,8-naphthalic anhydride** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	81-86-7	[3][4]
Molecular Formula	C ₁₂ H ₅ BrO ₃	[3][4]
Molecular Weight	277.07 g/mol	[4][5]
Appearance	White to off-white or light yellow powder	[3][6]
Melting Point	217-219 °C	[4][7][8]
Boiling Point (Predicted)	467.2 ± 28.0 °C	[7]
Density (Predicted)	1.812 ± 0.06 g/cm ³	[7]
Purity	Typically >95%	[4]

Solubility Profile

The solubility of **4-Bromo-1,8-naphthalic anhydride** has been determined in various organic solvents. It is sparingly soluble in water but shows increased solubility in organic solvents, a critical factor for its use in synthesis.[3][9] Solubility generally increases with temperature.[9][10] The compound is soluble in DMSO and slightly soluble in methanol.[7][11] A detailed study across a temperature range of 278.15 K to 333.15 K found the mole fraction solubility order to be: acetone > acetic acid > methanol > ethanol.[5][9] Acetone was identified as a particularly effective solvent, showing the highest solubility and the strongest positive temperature dependency.[9][10]

Spectral Data

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring system.[7][12]
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the carbon atoms of the naphthalene core and the carbonyl groups of the anhydride.[7]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, particularly the strong carbonyl stretching

frequencies of the anhydride group.[13][14]

- Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[7][15]

Experimental Protocols

The following sections detail common experimental procedures involving **4-Bromo-1,8-naphthalic anhydride**.

Synthesis of 4-Bromo-1,8-naphthalic Anhydride via Bromination

A prevalent method for synthesizing the title compound is the direct bromination of 1,8-naphthalic acid anhydride.[16]

Methodology:

- Dissolution: 100 g of 1,8-naphthalic acid anhydride is dissolved in an aqueous solution of potassium hydroxide (e.g., 73.8 g in 1200 ml of water) and an alkali metal bromide such as sodium bromide (65 g).[16]
- pH Adjustment: The solution is maintained at a temperature of 20-25 °C, and the pH is adjusted to approximately 7.5 using an acid like phosphoric acid.[16]
- Bromination: A hypohalite solution, such as sodium hypochlorite (e.g., 496 g of a 13% solution), is added dropwise while maintaining the pH between 7.2 and 7.8 by the simultaneous addition of hydrochloric acid.[16] This reaction can also be performed using molecular bromine while maintaining a pH of 8.5 to 9.0 with potassium hydroxide solution. [16]
- Cyclization and Precipitation: The reaction mixture is then acidified with hydrochloric acid and heated to 80 °C to facilitate the cyclization to the anhydride.[16]
- Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried. The yield of crude product with 90-92% purity is typically

high.[16] Further purification can be achieved by converting the anhydride back to its dipotassium salt, salting it out, and then re-acidifying to obtain a purer anhydride.[16]

Synthesis of N-Substituted Naphthalimides

4-Bromo-1,8-naphthalic anhydride is a key starting material for N-substituted naphthalimides, which are often fluorescent and have applications in materials science and biology.[2][17]

Methodology (Example: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide):

- Reaction Setup: **4-Bromo-1,8-naphthalic anhydride** (e.g., 16.1 g, 58 mmol) is suspended in ethanol (250 mL) in a round-bottom flask.[17]
- Amine Addition: An amine, such as n-butylamine (e.g., 4.4 g, 60 mmol), is added to the suspension.[17]
- Condensation: The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for several hours (e.g., 12 hours).[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
- Isolation: After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.[17]
- Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final N-substituted naphthalimide. [17]

Applications in Research and Drug Development

The unique chemical structure of **4-Bromo-1,8-naphthalic anhydride** allows for diverse modifications, making it a valuable intermediate in several research areas.

Role as a Versatile Chemical Intermediate

The anhydride group is susceptible to nucleophilic attack, enabling reactions like imidation and amidation, while the bromine atom serves as a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.[1][2] This dual reactivity is fundamental to its utility.

Caption: General synthesis workflow starting from 1,8-naphthalic anhydride.

Application in Fluorescent Probes and Dyes

Derivatives of 1,8-naphthalimide, synthesized from **4-bromo-1,8-naphthalic anhydride**, are well-known for their strong fluorescence properties.[2] The bromine atom at the 4-position can be substituted with an electron-donating group, leading to compounds with high fluorescence quantum yields.[5] These derivatives are used as fluorescent dyes, optical brighteners, and chemosensors for detecting metal ions.[2][16][17] For instance, it has been used as a starting material in the synthesis of a fluorescent probe for detecting copper ions in living cells.[7]

Caption: Pathway for synthesizing a fluorescent chemosensor.

Potential in Drug Development

Naphthalimide derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. Compounds derived from 1,8-naphthalic anhydride are known to act as DNA intercalators and have been investigated for their anti-tumor and anti-viral properties.[18][19] **4-Bromo-1,8-naphthalic anhydride** serves as a critical precursor for creating libraries of naphthalimide-based compounds.[20] By introducing various pharmacophores, researchers aim to develop novel therapeutic agents with enhanced efficacy and reduced toxicity.[18] For example, derivatives have been synthesized to act as potent inhibitors of the human demethylase FTO (fat mass and obesity-associated protein), which is a target in cancer therapy.[19]

[Click to download full resolution via product page](#)

Caption: Conceptual logic for drug development using the scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Bromo-1,8-naphthalic anhydride 95 81-86-7 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Bromo-1,8-naphthalic anhydride | CAS 81-86-7 | Chemodex | Biomol.com [biomol.com]
- 7. 4-Bromo-1,8-naphthalic anhydride | 81-86-7 [chemicalbook.com]
- 8. 4-Bromo-1,8-naphthalic Anhydride | CAS#:81-86-7 | Chemsoc [chemsoc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Bromo-1,8-naphthalic anhydride - CAS-Number 81-86-7 - Order from Chemodex [chemodex.com]
- 12. 4-Bromo-1,8-naphthalic anhydride(81-86-7) 1H NMR [m.chemicalbook.com]
- 13. 4-Bromo-1,8-naphthalic anhydride(81-86-7) IR Spectrum [chemicalbook.com]
- 14. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]
- 17. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]
- 19. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184087#physicochemical-properties-of-4-bromo-1-8-naphthalic-anhydride\]](https://www.benchchem.com/product/b184087#physicochemical-properties-of-4-bromo-1-8-naphthalic-anhydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com